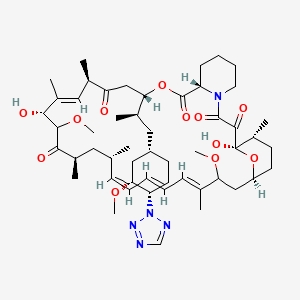

42-(2-Tetrazolyl)rapamycin

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C52H79N5O12 |

|---|---|

分子量 |

966.2 g/mol |

IUPAC 名称 |

(1R,9S,12S,15R,16E,18R,21R,23S,24E,26E,28E,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-12-[(2R)-1-[(1S,3R,4S)-3-methoxy-4-(tetrazol-2-yl)cyclohexyl]propan-2-yl]-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone |

InChI |

InChI=1S/C52H79N5O12/c1-31-16-12-11-13-17-32(2)43(65-8)28-39-21-19-37(7)52(64,69-39)49(61)50(62)56-23-15-14-18-41(56)51(63)68-44(34(4)26-38-20-22-40(45(27-38)66-9)57-54-30-53-55-57)29-42(58)33(3)25-36(6)47(60)48(67-10)46(59)35(5)24-31/h11-13,16-17,25,30-31,33-35,37-41,43-45,47-48,60,64H,14-15,18-24,26-29H2,1-10H3/b13-11+,16-12+,32-17+,36-25+/t31-,33-,34-,35-,37-,38+,39+,40+,41+,43?,44+,45-,47-,48?,52-/m1/s1 |

InChI 键 |

IURNHYDSJVLLPN-GYKXXMIGSA-N |

手性 SMILES |

C[C@@H]1CC[C@H]2CC(/C(=C/C=C/C=C/[C@H](C[C@H](C(=O)C([C@@H](/C(=C/[C@H](C(=O)C[C@H](OC(=O)[C@@H]3CCCCN3C(=O)C(=O)[C@@]1(O2)O)[C@H](C)C[C@@H]4CC[C@@H]([C@@H](C4)OC)N5N=CN=N5)C)/C)O)OC)C)C)/C)OC |

规范 SMILES |

CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)N5N=CN=N5)C)C)O)OC)C)C)C)OC |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Discovery of 42-(2-Tetrazolyl)rapamycin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, discovery, and biological properties of 42-(2-Tetrazolyl)rapamycin, a significant analog of the immunosuppressant and anti-proliferative agent rapamycin. Also known as zotarolimus (ABT-578), this semi-synthetic macrolide has been prominently developed for its application in drug-eluting stents to prevent restenosis. This document details the chemical synthesis, including a one-pot reaction protocol, and elucidates its mechanism of action through the mTOR signaling pathway. Quantitative data on its biological activity are presented in structured tables, and key experimental workflows and signaling pathways are visualized through diagrams.

Introduction: The Evolution from Rapamycin

Rapamycin, a macrolide produced by the bacterium Streptomyces hygroscopicus, was first identified for its antifungal properties. Its potent immunosuppressive and antiproliferative effects were later discovered, leading to its use in preventing organ transplant rejection and in cancer therapy. The mechanism of action of rapamycin involves the inhibition of the mammalian target of rapamycin (mTOR), a crucial kinase that regulates cell growth, proliferation, and survival.

The development of rapamycin analogs has been driven by the need to optimize its pharmacokinetic and pharmacodynamic properties for specific therapeutic applications. One such analog, this compound (zotarolimus), was designed with the goal of creating a cytostatic agent suitable for localized delivery from drug-eluting stents to combat restenosis, the re-narrowing of an artery after angioplasty. The substitution of the hydroxyl group at the C42 position with a tetrazole ring was a key modification to enhance its properties for this application.

Synthesis of this compound

The synthesis of this compound is achieved through a semi-synthetic approach starting from rapamycin. A notable and efficient method is a one-pot reaction that proceeds via a triflate intermediate.

One-Pot Synthesis Protocol

This protocol is adapted from patented synthesis methods for zotarolimus.

Step 1: Activation of the C42 Hydroxyl Group

In the initial step, the hydroxyl group at the C42 position of rapamycin is activated by converting it into a trifluoromethanesulfonate (triflate) leaving group.

-

Reaction: Rapamycin is dissolved in a suitable solvent, such as dichloromethane (DCM).

-

Reagents: 2,6-Lutidine is added as a non-nucleophilic base, followed by the slow addition of triflic anhydride at a low temperature (e.g., -30°C).

-

Duration: The reaction mixture is stirred for a short period (e.g., 20 minutes) to ensure the complete formation of the triflate intermediate.

Step 2: Nucleophilic Substitution with Tetrazole

The activated triflate intermediate is then subjected to nucleophilic substitution with tetrazole to introduce the tetrazolyl group at the C42 position.

-

Reagents: 1H-tetrazole is added to the reaction mixture, followed by a hindered base such as diisopropylethylamine (DIEA).

-

Reaction Conditions: The reaction is typically stirred at room temperature for several hours to allow for the displacement of the triflate group.

-

Purification: The crude product is then purified using column chromatography to isolate the desired 42-epi-(tetrazolyl)-rapamycin.

The following diagram illustrates the experimental workflow for this one-pot synthesis.

Discovery and Development

The discovery of this compound, commercially known as zotarolimus, was driven by the clinical need to prevent in-stent restenosis following percutaneous coronary intervention. Abbott Laboratories developed zotarolimus (formerly ABT-578) as a cytostatic agent specifically for elution from coronary stents. The rationale for modifying the C42 position of rapamycin with a tetrazole ring was to create a compound with an optimal balance of lipophilicity and antiproliferative activity for localized drug delivery. This modification was intended to facilitate rapid tissue uptake and a shorter half-life compared to sirolimus, thereby reducing the potential for systemic immunosuppression.[1]

Zotarolimus has been extensively studied in numerous clinical trials, primarily as the active agent in Medtronic's Endeavor and Resolute drug-eluting stent platforms. These trials have demonstrated the safety and efficacy of zotarolimus-eluting stents in reducing the rates of target lesion revascularization and major adverse cardiac events.

Mechanism of Action: mTOR Pathway Inhibition

Similar to its parent compound rapamycin, this compound exerts its antiproliferative effects by inhibiting the mammalian target of rapamycin (mTOR). The mechanism involves the formation of a complex with the intracellular protein FK-binding protein 12 (FKBP12). This zotarolimus-FKBP12 complex then binds to the FKBP12-rapamycin-binding (FRB) domain of mTOR complex 1 (mTORC1), leading to the allosteric inhibition of mTORC1's kinase activity.

The inhibition of mTORC1 disrupts downstream signaling pathways that are critical for cell growth and proliferation. Key downstream effectors of mTORC1 include the p70 S6 kinase (S6K) and the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). By inhibiting the phosphorylation of these targets, zotarolimus ultimately leads to the arrest of the cell cycle in the G1 phase, thereby preventing the proliferation of smooth muscle cells that contributes to restenosis.

The following diagram depicts the mTOR signaling pathway and the inhibitory action of this compound.

Biological Activity and Pharmacokinetics

The biological activity of this compound has been characterized in various in vitro and preclinical models. Its primary therapeutic effect is the inhibition of cell proliferation, particularly of vascular smooth muscle cells.

In Vitro Antiproliferative Activity

Zotarolimus has demonstrated potent antiproliferative activity against human and rat T-cells and human coronary artery smooth muscle cells. The following table summarizes the reported IC50 values.

| Cell Type | Species | IC50 (nM) | Reference |

| T-cells (Concanavalin A-induced proliferation) | Human | 7.0 | [2] |

| T-cells (Concanavalin A-induced proliferation) | Rat | 1337 | [2] |

| Coronary Artery Smooth Muscle Cells | Human | 0.8 | [2] |

Preclinical Pharmacokinetics

Detailed preclinical pharmacokinetic data for systemically administered zotarolimus are not extensively published, as its development has been focused on local delivery via stents. However, studies on zotarolimus-eluting stents in animal models, such as rabbits and pigs, have provided insights into its local tissue distribution and clearance. These studies have shown that zotarolimus is rapidly taken up by the arterial tissue with a shorter half-life compared to sirolimus, which is consistent with its design for localized therapy with reduced systemic exposure.[1]

A study involving the incubation of zotarolimus with human liver microsomes identified twenty-four metabolites, indicating that it undergoes significant metabolism.[3]

Conclusion

This compound (zotarolimus) represents a successful example of rational drug design, where a natural product, rapamycin, was chemically modified to optimize its properties for a specific clinical application. Its synthesis has been streamlined through a one-pot reaction, and its mechanism of action via mTOR inhibition is well-understood. The extensive clinical data from drug-eluting stent trials have established its role as a key therapeutic agent in interventional cardiology. This technical guide provides a foundational understanding for researchers and drug development professionals working on mTOR inhibitors and targeted drug delivery systems.

References

An In-depth Technical Guide to the Mechanism of Action of Sapanisertib (TAK-228), a 42-(2-Tetrazolyl)rapamycin Analog

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sapanisertib, also known as TAK-228 (formerly MLN0128), is a highly selective, orally bioavailable, and potent adenosine triphosphate (ATP)-competitive inhibitor of the mechanistic target of rapamycin (mTOR) kinase.[1] Developed as a second-generation mTOR inhibitor, sapanisertib distinguishes itself from earlier rapamycin analogs (rapalogs) by its ability to inhibit both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2). This dual inhibitory action prevents the feedback activation of AKT, a common resistance mechanism associated with rapalog-based therapies, leading to more comprehensive and durable suppression of the PI3K/AKT/mTOR signaling pathway.[1] This pathway is a central regulator of cell growth, proliferation, metabolism, and survival, and its dysregulation is a frequent driver in various human cancers.[1] Preclinical and clinical studies have demonstrated the antitumor activity of sapanisertib across a range of malignancies, establishing it as a significant compound in the landscape of targeted cancer therapy.[1] This guide provides a detailed overview of the mechanism of action of sapanisertib, supported by quantitative data, in-depth experimental protocols, and visual representations of the relevant biological pathways and workflows.

Core Mechanism of Action: Dual Inhibition of mTORC1 and mTORC2

The primary mechanism of action of sapanisertib is its direct inhibition of the kinase activity of mTOR, a serine/threonine kinase that serves as the catalytic subunit for two distinct protein complexes: mTORC1 and mTORC2.

-

mTOR Complex 1 (mTORC1): This complex integrates signals from growth factors, nutrients, and cellular energy status to control anabolic processes. Key downstream effectors of mTORC1 include the p70 S6 kinase 1 (S6K1) and the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1). By phosphorylating these targets, mTORC1 promotes protein synthesis, lipid biogenesis, and cell growth, while inhibiting autophagy.[1]

-

mTOR Complex 2 (mTORC2): This complex is a crucial component of growth factor signaling, primarily responsible for the phosphorylation and full activation of AKT at the serine 473 residue. Activated AKT, in turn, promotes cell survival, proliferation, and metabolic activity.[1]

Unlike first-generation inhibitors like rapamycin and its analogs (everolimus, temsirolimus), which are allosteric inhibitors primarily targeting mTORC1, sapanisertib binds to the ATP-binding site within the mTOR kinase domain. This competitive inhibition effectively blocks the kinase activity of both mTORC1 and mTORC2. The dual inhibition is critical because mTORC1 inhibition alone can lead to a feedback loop that activates AKT via mTORC2, thereby attenuating the therapeutic effect.[1] By inhibiting mTORC2, sapanisertib prevents this AKT-mediated survival signal, resulting in a more profound and sustained inhibition of the entire pathway.

Quantitative Data on Sapanisertib Activity

The potency and selectivity of sapanisertib have been characterized in various in vitro assays. The following table summarizes key quantitative data for sapanisertib's inhibitory activity.

| Target | Assay Type | IC50 Value | Reference(s) |

| mTOR | Cell-free Kinase Assay | 1 nM | [2] |

| PI3Kα | Cell-free Kinase Assay | 219 nM | [2] |

| PI3Kγ | Cell-free Kinase Assay | 221 nM | [2] |

| PI3Kδ | Cell-free Kinase Assay | 230 nM | [2] |

| PI3Kβ | Cell-free Kinase Assay | 5.293 µM | [2] |

| PC3 Cell Proliferation | Alamar Blue Assay | 0.1 µM | [2] |

IC50: The half-maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.

Signaling Pathways and Experimental Workflow Visualization

The following diagrams, generated using the DOT language for Graphviz, illustrate the mTOR signaling pathway and a typical experimental workflow for evaluating sapanisertib's mechanism of action.

Caption: Sapanisertib's dual inhibition of mTORC1 and mTORC2.

Caption: Experimental workflow for characterizing sapanisertib.

Detailed Experimental Protocols

The following protocols provide detailed methodologies for key experiments cited in the characterization of sapanisertib's mechanism of action.

In Vitro mTOR Kinase Assay (LanthaScreen® Eu Kinase Binding Assay)

This assay measures the binding and displacement of an ATP-competitive fluorescent tracer to the mTOR kinase, allowing for the determination of the IC50 value of an inhibitor.

Materials:

-

Recombinant human mTOR enzyme

-

LanthaScreen® Eu-anti-tag Antibody

-

Kinase Tracer 236

-

Kinase Buffer

-

Sapanisertib (TAK-228)

-

384-well microplates

-

TR-FRET plate reader

Procedure:

-

Compound Dilution: Prepare a serial dilution of sapanisertib in 100% DMSO. A typical starting concentration is 1 mM. Perform a 1:3 or 1:4 serial dilution to create a 10-point dose-response curve.

-

Assay Plate Preparation: Add 2.5 µL of the diluted sapanisertib or DMSO (vehicle control) to the wells of a 384-well plate.

-

Kinase/Antibody Mixture: Prepare a 2X solution of mTOR kinase and Eu-anti-tag antibody in kinase buffer. Add 5 µL of this mixture to each well.

-

Tracer Mixture: Prepare a 2X solution of Kinase Tracer 236 in kinase buffer.

-

Reaction Initiation: Add 2.5 µL of the 2X tracer solution to each well to initiate the binding reaction. The final reaction volume is 10 µL.

-

Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

-

Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring the emission at 665 nm and 615 nm following excitation at 340 nm.

-

Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Western Blot Analysis of mTOR Pathway Phosphorylation

This protocol details the detection of phosphorylated and total levels of key mTOR pathway proteins (AKT, S6K, 4E-BP1) in cancer cells following treatment with sapanisertib.

Materials:

-

Cancer cell line (e.g., PC-3, OCI-AML3)

-

Cell culture medium and supplements

-

Sapanisertib (TAK-228)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membranes and transfer system

-

Blocking buffer (5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., rabbit anti-p-AKT (S473), rabbit anti-total AKT, rabbit anti-p-S6K (T389), rabbit anti-total S6K, rabbit anti-p-4E-BP1 (T37/46), rabbit anti-total 4E-BP1, mouse anti-GAPDH)

-

HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG, anti-mouse IgG)

-

Enhanced Chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency. Treat cells with various concentrations of sapanisertib (e.g., 0, 10, 50, 200 nM) for a specified duration (e.g., 2, 6, or 24 hours). Include a vehicle-only (DMSO) control.

-

Cell Lysis: After treatment, wash cells with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

-

Protein Quantification: Incubate lysates on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

-

Sample Preparation and SDS-PAGE: Normalize protein concentrations for all samples. Mix lysates with Laemmli buffer and heat at 95°C for 5 minutes. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run the electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibody (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection: Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

-

Analysis: Quantify band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal for each target. Use GAPDH as a loading control to ensure equal protein loading across lanes.

Cell Proliferation (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

-

96-well cell culture plates

-

Cancer cell line

-

Sapanisertib (TAK-228)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of medium and incubate overnight.

-

Compound Treatment: Add 100 µL of medium containing serial dilutions of sapanisertib to the wells. Include vehicle-only controls.

-

Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours).

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Subtract the background absorbance from a blank well. Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the drug concentration to determine the EC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cell line

-

Sapanisertib (TAK-228)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with sapanisertib as described for the Western blot protocol.

-

Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, use trypsin to detach them.

-

Staining:

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

-

Sample Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour.

-

Data Interpretation:

-

Annexin V- / PI-: Viable cells

-

Annexin V+ / PI-: Early apoptotic cells

-

Annexin V+ / PI+: Late apoptotic or necrotic cells

-

Annexin V- / PI+: Necrotic cells (due to membrane damage)

-

Conclusion

Sapanisertib (TAK-228) represents a significant advancement in the inhibition of the mTOR pathway. Its core mechanism of action, the ATP-competitive dual inhibition of mTORC1 and mTORC2, addresses a key limitation of first-generation rapalogs by preventing the feedback activation of AKT. This leads to a more comprehensive shutdown of a critical signaling network that drives the growth and survival of many cancers. The quantitative data and experimental protocols provided in this guide offer a technical foundation for researchers and drug development professionals to further investigate and leverage the therapeutic potential of sapanisertib and other next-generation mTOR inhibitors.

References

The Biological Activity of 42-(2-Tetrazolyl)rapamycin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

42-(2-Tetrazolyl)rapamycin, also known as temsirolimus (CCI-779), is a potent and specific inhibitor of the mammalian target of rapamycin (mTOR), a critical serine/threonine kinase that regulates cell growth, proliferation, survival, and angiogenesis.[1][2] This technical guide provides an in-depth overview of the biological activity of temsirolimus, focusing on its mechanism of action, anti-proliferative and pro-apoptotic effects, and its impact on key signaling pathways. Quantitative data from various in vitro and in vivo studies are summarized, and detailed experimental protocols for key assays are provided to facilitate further research and development.

Mechanism of Action

Temsirolimus exerts its biological effects through a highly specific mechanism of action. It first binds to the intracellular protein FK506 binding protein-12 (FKBP12).[2][3] The resulting temsirolimus-FKBP12 complex then binds to the FKBP12-rapamycin binding (FRB) domain of mTOR complex 1 (mTORC1), leading to the allosteric inhibition of mTORC1 kinase activity.[2] This inhibition disrupts the phosphorylation of key downstream effectors of mTORC1, primarily the 70 kDa ribosomal protein S6 kinase (p70S6K) and the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[2][4]

The dephosphorylation of p70S6K and 4E-BP1 leads to a cascade of downstream effects:

-

Inhibition of Protein Synthesis: The hypophosphorylated 4E-BP1 binds to the eukaryotic translation initiation factor 4E (eIF4E), preventing its assembly into the eIF4F complex, which is essential for the initiation of cap-dependent translation of mRNAs encoding proteins critical for cell cycle progression and proliferation, such as cyclins and c-myc.[4][5]

-

Cell Cycle Arrest: By inhibiting the synthesis of key cell cycle proteins, temsirolimus induces a G1/S phase cell cycle arrest in various cancer cell lines.[1]

-

Anti-Angiogenesis: Temsirolimus has been shown to reduce the expression of hypoxia-inducible factors 1α and 2α (HIF-1α and HIF-2α), which are master regulators of the cellular response to hypoxia.[1] This, in turn, leads to decreased expression of vascular endothelial growth factor (VEGF), a potent pro-angiogenic factor, thereby inhibiting the formation of new blood vessels that are crucial for tumor growth and metastasis.[1]

Quantitative Data on Biological Activity

The anti-proliferative activity of temsirolimus has been quantified in numerous studies across a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the drug's potency, vary depending on the cell line and the specific experimental conditions. A summary of representative IC50 values is presented in the table below.

| Cell Line | Cancer Type | IC50 Value | Reference |

| SKBr3 | Breast Cancer | 1.6 nM | [1] |

| BT474 | Breast Cancer | 4.3 nM | [1] |

| MCF-7 | Breast Cancer | ≤ 50 nM | [5] |

| T-47D | Breast Cancer | ≤ 50 nM | [5] |

| MDA-MB-468 | Breast Cancer | ≤ 50 nM | [5] |

| BT-549 | Breast Cancer | ≤ 50 nM | [5] |

| A498 | Renal Cell Carcinoma | 0.35 µM | [6] |

| LNCaP | Prostate Cancer | Inhibited by ≥50% | [4] |

| PC3MM2 | Prostate Cancer | Inhibited by ≥50% | [4] |

| H446 | Small Cell Lung Cancer | Inhibited by ≥50% | [4] |

| Caco2 | Colorectal Cancer | Inhibited by ≥50% | [4] |

| AZACL1 (Canine) | Pulmonary Carcinoma | 34.6 µM | [7] |

| AZACL2 (Canine) | Pulmonary Carcinoma | 11.5 µM | [7] |

| cPAC-1 (Canine) | Pulmonary Carcinoma | 11.2 µM | [7] |

In a cell-free kinase assay, temsirolimus directly inhibits mTOR kinase activity with an IC50 of 1.76 µM.[4][6]

Effects on Apoptosis

The role of temsirolimus in inducing apoptosis, or programmed cell death, is more complex and appears to be cell-type and concentration-dependent. While some studies report that temsirolimus primarily induces cytostatic effects (cell growth inhibition), others have demonstrated its ability to trigger apoptosis, particularly at higher concentrations or in specific cancer cell lines. For instance, high-dose rapamycin, a related mTOR inhibitor, has been shown to induce apoptosis in certain cancer cells. The induction of apoptosis by temsirolimus is an area of ongoing research.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the complex biological processes influenced by temsirolimus, the following diagrams have been generated using Graphviz (DOT language).

Caption: Temsirolimus inhibits the PI3K/Akt/mTOR signaling pathway.

Caption: A typical workflow for Western Blot analysis.

Caption: Workflow for determining cell viability using the MTT assay.

Detailed Experimental Protocols

Western Blot Analysis of mTOR Pathway Inhibition

This protocol outlines the steps to assess the phosphorylation status of key proteins in the mTOR signaling pathway following treatment with temsirolimus.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Temsirolimus (CCI-779)

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membranes

-

Transfer buffer

-

Blocking buffer (5% non-fat dry milk or 5% BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-mTOR (Ser2448), anti-mTOR, anti-phospho-p70S6K (Thr389), anti-p70S6K, anti-phospho-4E-BP1 (Thr37/46), anti-4E-BP1, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of temsirolimus or vehicle control (DMSO) for the desired time period (e.g., 24 hours).

-

Protein Extraction: Wash cells twice with ice-cold PBS and lyse them in RIPA buffer. Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris. Collect the supernatant containing the protein extract.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA Protein Assay Kit according to the manufacturer's instructions.

-

Sample Preparation and SDS-PAGE: Normalize the protein concentrations of all samples. Mix the protein lysates with Laemmli sample buffer and heat at 95°C for 5 minutes. Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and run the gel to separate the proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Detection: Incubate the membrane with ECL substrate according to the manufacturer's instructions.

-

Imaging: Capture the chemiluminescent signal using an imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).

Cell Viability Assay (MTT Assay)

This protocol describes how to determine the effect of temsirolimus on cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Temsirolimus (CCI-779)

-

96-well plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Allow the cells to adhere overnight.

-

Treatment: Prepare serial dilutions of temsirolimus in complete medium. Remove the old medium from the wells and add 100 µL of the drug dilutions or vehicle control to the respective wells.

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control. Plot the data and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol details the detection and quantification of apoptosis induced by temsirolimus using Annexin V-FITC and propidium iodide (PI) staining followed by flow cytometry.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Temsirolimus (CCI-779)

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of temsirolimus or vehicle control for the desired time period (e.g., 48 hours).

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.

-

Washing: Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

-

Data Interpretation:

-

Annexin V- / PI- : Live cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic/necrotic cells

-

Annexin V- / PI+ : Necrotic cells

-

In Vivo Xenograft Tumor Model

This protocol provides a general framework for evaluating the anti-tumor efficacy of temsirolimus in a subcutaneous xenograft mouse model.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Cancer cell line of interest

-

Matrigel (optional)

-

Temsirolimus (formulated for in vivo administration)

-

Vehicle control

-

Calipers

-

Animal housing and care facilities

Procedure:

-

Cell Preparation: Culture the cancer cells to be implanted. On the day of injection, harvest the cells and resuspend them in sterile PBS or a mixture of PBS and Matrigel at the desired concentration (e.g., 1-5 x 10^6 cells in 100-200 µL).

-

Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Treatment Administration: Administer temsirolimus (at a predetermined dose and schedule, e.g., intraperitoneally or intravenously) or the vehicle control to the respective groups.

-

Tumor Measurement: Measure the tumor dimensions (length and width) with calipers every 2-3 days. Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.

-

Monitoring Animal Health: Monitor the body weight and overall health of the mice throughout the study.

-

Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size or after a specific treatment duration), euthanize the mice and excise the tumors for further analysis (e.g., histopathology, Western blotting).

-

Data Analysis: Plot the average tumor growth curves for each group. Analyze the statistical significance of the differences in tumor volume between the treatment and control groups.

Conclusion

This compound (temsirolimus) is a well-characterized inhibitor of the mTOR signaling pathway with potent anti-proliferative and, in some contexts, pro-apoptotic activities against a broad range of cancer types. Its ability to arrest the cell cycle and inhibit angiogenesis underscores its therapeutic potential. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working to further elucidate the biological activities of temsirolimus and develop novel cancer therapies.

References

The Potent and Selective mTOR Inhibitor: A Technical Guide to 42-(2-Tetrazolyl)rapamycin (Zotarolimus)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 42-(2-Tetrazolyl)rapamycin, a potent and selective inhibitor of the mammalian target of rapamycin (mTOR). Also known as Zotarolimus (ABT-578), this semi-synthetic derivative of rapamycin has demonstrated significant anti-proliferative and immunosuppressive properties. This document details its mechanism of action, quantitative biological activity, comprehensive experimental protocols for its synthesis and evaluation, and visual representations of relevant biological pathways and experimental workflows. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of oncology, immunology, and drug discovery.

Introduction

The mammalian target of rapamycin (mTOR) is a highly conserved serine/threonine kinase that functions as a central regulator of cell growth, proliferation, metabolism, and survival.[1] Dysregulation of the mTOR signaling pathway is a common feature in a multitude of human diseases, including cancer, autoimmune disorders, and neurodegenerative conditions, making it a prime target for therapeutic intervention.[1]

This compound, more commonly known as Zotarolimus (ABT-578), is a second-generation mTOR inhibitor derived from rapamycin.[2][3] It was developed to improve upon the pharmacokinetic and pharmacodynamic properties of its parent compound. Zotarolimus is a potent anti-proliferative agent that has been extensively studied, particularly for its use in drug-eluting stents to prevent restenosis following coronary angioplasty.[1][4] Its mechanism of action, like other rapamycin analogs (rapalogs), involves the formation of a complex with the intracellular protein FKBP12, which then allosterically inhibits mTOR Complex 1 (mTORC1).[5]

This guide will provide a comprehensive technical overview of this compound, focusing on its inhibitory activity, methods for its synthesis and biological characterization, and its place within the broader landscape of mTOR inhibitors.

Mechanism of Action

This compound exerts its biological effects through the specific inhibition of mTORC1. The mechanism can be broken down into the following key steps:

-

Cellular Entry and FKBP12 Binding: Being a lipophilic molecule, Zotarolimus readily crosses the cell membrane. Once inside the cell, it binds with high affinity to the immunophilin FK506-binding protein 12 (FKBP12).[5]

-

Formation of the Ternary Complex: The Zotarolimus-FKBP12 complex then acts as a molecular "glue," binding to the FKBP12-Rapamycin Binding (FRB) domain of mTOR.[5] This results in the formation of a stable ternary complex.

-

Allosteric Inhibition of mTORC1: The binding of the Zotarolimus-FKBP12 complex to the FRB domain does not directly block the catalytic site of mTOR. Instead, it allosterically inhibits the function of mTORC1, preventing it from phosphorylating its downstream substrates.[5]

-

Inhibition of Downstream Signaling: The primary downstream targets of mTORC1 are the ribosomal protein S6 kinase (p70S6K) and the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[5] By inhibiting their phosphorylation, Zotarolimus effectively blocks the initiation of protein translation and arrests the cell cycle in the G1 phase.[5] This leads to a potent anti-proliferative effect.

dot

Caption: mTORC1 signaling pathway and the inhibitory action of this compound.

Quantitative Data

The biological activity of this compound (Zotarolimus) has been quantified in various in vitro assays. The following tables summarize the key inhibitory concentrations (IC50) and other relevant data.

| Assay | Target/Cell Line | IC50 (nM) | Reference |

| FKBP12 Binding | Recombinant Human FKBP12 | 2.8 | [6] |

| Cell Proliferation | Human Coronary Artery Smooth Muscle Cells (SMC) | 2.9 | [6] |

| Cell Proliferation | Human Coronary Artery Endothelial Cells (EC) | 2.6 | [6] |

| Growth Factor-Induced Cell Proliferation | Human Coronary Artery Smooth Muscle Cells | 0.8 | [7] |

| T-cell Antiproliferative Activity | Human Mixed Lymphocyte Reaction | 1.2 | [7] |

| T-cell Antiproliferative Activity | Rat Mixed Lymphocyte Reaction | 1465 | [7] |

Table 1: In Vitro Inhibitory Activity of this compound (Zotarolimus)

| Compound | Assay | Target/Cell Line | IC50 (nM) | Reference |

| This compound (Zotarolimus) | FKBP12 Binding | Recombinant Human FKBP12 | 2.8 | [6] |

| Rapamycin | FKBP12 Binding | Recombinant Human FKBP12 | ~1-5 | [8] |

| Everolimus (RAD001) | Cell Proliferation | Various Cancer Cell Lines | 0.4 - 20 | |

| Temsirolimus (CCI-779) | mTOR Kinase Activity | Cell-free assay | 1760 | [6] |

| Novolimus | Cell Proliferation | Human Smooth Muscle Cells | 0.5 |

Table 2: Comparative In Vitro Activity of mTOR Inhibitors

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of this compound.

Synthesis of this compound

The synthesis of this compound is achieved through a two-step process starting from rapamycin. The following protocol is adapted from the procedure described for 42-epi-(tetrazolyl)-rapamycin.

dot

References

- 1. Zotarolimus (ABT-578) eluting stents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. portlandpress.com [portlandpress.com]

- 4. What is the mechanism of Zotarolimus? [synapse.patsnap.com]

- 5. selleckchem.com [selleckchem.com]

- 6. apexbt.com [apexbt.com]

- 7. mTOR kinase inhibitors as potential cancer therapeutic drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structural Identification of Zotarolimus (ABT-578) Metabolites Generated by Human Liver Microsomes Using Ion-Trap and High-Resolution Time-of-Flight Mass Spectrometry in Combination with the Analysis of Fragmentation Patterns - PMC [pmc.ncbi.nlm.nih.gov]

The Evolving Landscape of mTOR Inhibition: A Technical Guide to the Structural Analogs of 42-(2-Tetrazolyl)rapamycin (Zotarolimus)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and metabolism, making it a prime target for therapeutic intervention in various diseases, including cancer and autoimmune disorders. Rapamycin, a macrolide natural product, was the first identified mTOR inhibitor. However, its clinical utility is often hampered by suboptimal pharmacokinetic properties and a narrow therapeutic window. This has spurred the development of numerous structural analogs, known as "rapalogs," with improved pharmacological profiles. Among these, 42-(2-Tetrazolyl)rapamycin, also known as zotarolimus (ABT-578), has emerged as a significant second-generation rapalog. This in-depth technical guide explores the core structural analogs of zotarolimus, presenting a comprehensive overview of their synthesis, biological activity, and the underlying structure-activity relationships.

The mTOR Signaling Pathway: The Target of Zotarolimus and its Analogs

Zotarolimus, like its parent compound rapamycin, exerts its biological effects by inhibiting the mTOR protein kinase. Specifically, it targets the mTOR Complex 1 (mTORC1), a crucial cellular signaling hub. The binding of zotarolimus to the intracellular protein FKBP12 creates a drug-protein complex that allosterically inhibits mTORC1. This inhibition disrupts downstream signaling cascades, ultimately leading to the suppression of cell growth and proliferation.

Caption: Simplified mTOR signaling pathway and the inhibitory action of zotarolimus.

Synthesis of Zotarolimus and its Structural Analogs

The synthesis of zotarolimus and its analogs typically starts from rapamycin. The key step involves the modification of the hydroxyl group at the C-42 position of the rapamycin macrocycle. A general synthetic scheme is outlined below.

Caption: General workflow for the synthesis of zotarolimus and its analogs.

Experimental Protocol: Synthesis of Zotarolimus

A representative synthetic protocol for zotarolimus is detailed in patent literature (CN102234288A). The process involves a two-step reaction from rapamycin.

Step 1: Activation of the C-42 Hydroxyl Group

-

Dissolve rapamycin in a suitable aprotic solvent, such as dichloromethane, under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to a low temperature, typically between -30°C and -78°C.

-

Add an acid scavenger, such as 2,6-lutidine or N,N-diisopropylethylamine, to the reaction mixture.

-

Slowly add a triflating agent, such as trifluoromethanesulfonic anhydride, to the solution.

-

Stir the reaction mixture at low temperature for a specified period, allowing for the formation of the C-42 triflate ester of rapamycin.

-

Monitor the reaction progress using a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, quench the reaction and purify the activated rapamycin intermediate.

Step 2: Nucleophilic Substitution with Tetrazole

-

Dissolve the C-42 activated rapamycin intermediate in an appropriate solvent, such as acetone or isopropyl acetate.

-

Add an organic base, for example, N,N-diisopropylethylamine.

-

Add the tetrazole nucleophile to the reaction mixture.

-

Stir the reaction at room temperature or a slightly elevated temperature for a sufficient duration to ensure complete conversion.

-

Monitor the formation of zotarolimus by TLC or HPLC.

-

After the reaction is complete, perform an aqueous workup to remove excess reagents and byproducts.

-

Purify the crude zotarolimus using column chromatography on silica gel to obtain the final product.

-

Characterize the purified zotarolimus using spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm its structure and purity.

Biological Activity of Zotarolimus and its Analogs

The primary measure of the biological activity of zotarolimus and its analogs is their ability to inhibit mTORC1. This is typically quantified by determining the half-maximal inhibitory concentration (IC50) in various in vitro assays.

| Compound | Modification at C-42 | mTORC1 Inhibition IC50 (nM) | Cell Proliferation Inhibition (IC50, nM) | Reference |

| Rapamycin | -OH | ~0.1 | Varies by cell line | [1] |

| Zotarolimus | 2-Tetrazolyl | ~2.8 | Comparable to Sirolimus | [1] |

| Analog A | 1-Tetrazolyl | Data not available | Data not available | - |

| Analog B | 5-Methyl-2-tetrazolyl | Data not available | Data not available | - |

| Analog C | 2-Triazolyl | Data not available | Data not available | - |

| Analog D | 2-Imidazolyl | Data not available | Data not available | - |

Experimental Protocol: mTORC1 Inhibition Assay (Western Blotting)

This protocol outlines a common method to assess the inhibition of mTORC1 signaling by measuring the phosphorylation status of its downstream target, p70S6K.[2]

1. Cell Culture and Treatment:

-

Culture a suitable cell line (e.g., HEK293T, MCF7) in appropriate growth medium.

-

Seed the cells in multi-well plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of the test compounds (zotarolimus and its analogs) for a specified duration (e.g., 1-24 hours). Include a vehicle control (e.g., DMSO).

2. Cell Lysis:

-

After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Collect the cell lysates and clarify by centrifugation to remove cellular debris.

3. Protein Quantification:

-

Determine the protein concentration of each lysate using a standard protein assay method (e.g., BCA or Bradford assay).

4. SDS-PAGE and Western Blotting:

-

Normalize the protein concentrations of all samples.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

5. Immunodetection:

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20).

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of p70S6K (e.g., anti-phospho-p70S6K Thr389).

-

Also, probe a separate membrane or strip and re-probe the same membrane with an antibody against total p70S6K as a loading control.

-

Wash the membrane and incubate with a suitable horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

6. Data Analysis:

-

Quantify the band intensities for both phosphorylated and total p70S6K.

-

Normalize the phosphorylated p70S6K signal to the total p70S6K signal for each sample.

-

Plot the normalized signal as a function of the compound concentration and determine the IC50 value.

Pharmacokinetic Properties

Zotarolimus was specifically designed to have a shorter in vivo half-life compared to sirolimus, which could potentially lead to a better safety profile by reducing systemic exposure.[2]

| Compound | Half-life (t1/2) in Rats (oral) | Bioavailability in Rats (oral) | Reference |

| Sirolimus | 33.4 hours | Data not available | [2] |

| Zotarolimus | 7.9 hours | Data not available | [2] |

Note: Pharmacokinetic data for structural analogs of zotarolimus are not currently available in published literature.

Structure-Activity Relationship (SAR) and Future Directions

The available data, although limited for a wide range of zotarolimus analogs, suggests that modifications at the C-42 position of the rapamycin macrocycle can significantly impact the compound's pharmacokinetic and pharmacodynamic properties. The introduction of the tetrazole ring in zotarolimus leads to a shorter half-life compared to sirolimus, while maintaining potent mTORC1 inhibitory activity.[2]

Future research in this area should focus on the systematic synthesis and evaluation of a broader library of zotarolimus analogs. Key areas of exploration include:

-

Modification of the Tetrazole Ring: Introducing various substituents on the tetrazole ring to modulate its electronic and steric properties, which could influence binding affinity and metabolic stability.

-

Alternative Heterocyclic Moieties: Replacing the tetrazole ring with other five- or six-membered heterocycles to explore a wider chemical space and potentially discover analogs with novel activity profiles.

-

Modifications on the Rapamycin Macrocycle: Combining C-42 modifications with alterations at other positions of the rapamycin scaffold to fine-tune the overall pharmacological properties.

A comprehensive understanding of the SAR for this class of compounds will be instrumental in the rational design of next-generation mTOR inhibitors with enhanced therapeutic indices for a range of clinical applications.

Caption: Logical flow for the development of optimized zotarolimus analogs.

References

In Vitro Profile of 42-(2-Tetrazolyl)rapamycin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

42-(2-Tetrazolyl)rapamycin is a semi-synthetic analog of rapamycin, a macrolide known for its potent inhibition of the mammalian target of rapamycin (mTOR).[1] Rapamycin and its analogs, often referred to as "rapalogs," are of significant interest in drug development due to their immunosuppressive and anti-proliferative properties.[2] Modification at the C-42 hydroxyl position of the rapamycin core structure has been a key strategy in developing next-generation mTOR inhibitors with potentially improved pharmacokinetic profiles.[3] This technical guide provides a comprehensive overview of the available in vitro data and methodologies for the study of this compound and related tetrazole-containing rapamycin analogs.

Mechanism of Action: mTOR Inhibition

Rapamycin exerts its biological effects by forming a complex with the intracellular receptor FKBP12.[4] This rapamycin-FKBP12 complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, leading to allosteric inhibition of mTOR Complex 1 (mTORC1).[4] mTORC1 is a central regulator of cell growth, proliferation, and metabolism.[3] Its inhibition leads to the dephosphorylation of downstream effectors such as S6 kinase 1 (S6K1) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1), ultimately resulting in cell cycle arrest and inhibition of protein synthesis.[4] While rapamycin is a potent inhibitor of mTORC1, prolonged exposure can also affect the assembly and function of mTOR Complex 2 (mTORC2).[4]

Quantitative In Vitro Data

Specific in vitro data for this compound is limited. However, a key patent (US6015815A) describes the biological activity of two isomers of 42-Epi-(tetrazolyl)-rapamycin in a human mixed lymphocyte reaction (MLR) assay.[5] The MLR assay is a standard method to assess the immunosuppressive activity of a compound by measuring the proliferation of T-cells in response to alloantigens.

Table 1: Immunosuppressive Activity of 42-Epi-(tetrazolyl)-rapamycin Isomers in Human Mixed Lymphocyte Reaction (MLR) Assay [5]

| Compound | IC50 (nM) |

| 42-Epi-(tetrazolyl)-rapamycin (less polar isomer) | 0.8 |

| 42-Epi-(tetrazolyl)-rapamycin (more polar isomer) | 2.5 |

| Rapamycin (Reference) | 0.6 |

Data extracted from US Patent 6,015,815 A. The patent does not specify which nitrogen of the tetrazole ring is attached to the rapamycin backbone.[5]

Experimental Protocols

The following are detailed methodologies for key in vitro experiments relevant to the characterization of this compound. These protocols are based on standard procedures for evaluating rapamycin and its analogs.

Synthesis of 42-Epi-(tetrazolyl)-rapamycin

A representative synthetic scheme for the preparation of 42-Epi-(tetrazolyl)-rapamycin involves the conversion of the C-42 hydroxyl group of rapamycin to a leaving group, followed by displacement with tetrazole.[5]

Materials:

-

Rapamycin

-

Dichloromethane (CH₂Cl₂)

-

2,6-Lutidine

-

Trifluoromethanesulfonic anhydride ((CF₃SO₂)₂O)

-

Isopropyl acetate

-

Diisopropylethylamine (DIPEA)

-

1H-Tetrazole

-

Diethyl ether

-

Silica gel

Procedure: [5]

-

Activation of the C-42 Hydroxyl Group: Dissolve rapamycin in dichloromethane at -78°C under a nitrogen atmosphere. Add 2,6-lutidine followed by trifluoromethanesulfonic anhydride. Stir the reaction for 15 minutes, then warm to room temperature.

-

Purification of the Triflate Intermediate: Elute the reaction mixture through a pad of silica gel with diethyl ether. Pool the fractions containing the triflate and concentrate to yield the intermediate.

-

Nucleophilic Substitution with Tetrazole: Dissolve the triflate intermediate in isopropyl acetate. Add diisopropylethylamine and 1H-tetrazole. Stir the mixture for 18 hours.

-

Work-up and Purification: Partition the reaction mixture between water and ether. Separate the organic layer, wash, dry, and concentrate. Purify the resulting epimeric mixture by flash column chromatography to separate the less polar and more polar isomers of 42-Epi-(tetrazolyl)-rapamycin.

Human Mixed Lymphocyte Reaction (MLR) Assay

This assay measures the immunosuppressive activity of a compound by assessing its ability to inhibit T-cell proliferation.[5]

Materials:

-

Peripheral blood mononuclear cells (PBMCs) from two unrelated healthy donors

-

RPMI 1640 medium supplemented with fetal bovine serum (FBS), L-glutamine, and penicillin-streptomycin

-

This compound (or its isomers)

-

Rapamycin (as a positive control)

-

³H-thymidine

-

96-well round-bottom plates

-

Cell harvester and liquid scintillation counter

Procedure:

-

Cell Preparation: Isolate PBMCs from the blood of two donors using Ficoll-Paque density gradient centrifugation.

-

Assay Setup: In a 96-well plate, co-culture PBMCs from the two donors (e.g., 1 x 10⁵ cells from each donor per well) in a final volume of 200 µL of complete RPMI 1640 medium.

-

Compound Treatment: Add serial dilutions of this compound, rapamycin, or vehicle control to the wells.

-

Incubation: Incubate the plates for 5 days at 37°C in a humidified atmosphere with 5% CO₂.

-

Proliferation Measurement: On day 5, pulse each well with 1 µCi of ³H-thymidine and incubate for an additional 18 hours.

-

Harvesting and Counting: Harvest the cells onto glass fiber filters and measure the incorporated ³H-thymidine using a liquid scintillation counter.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of inhibition against the log of the compound concentration.

Cell Proliferation (MTT) Assay

This colorimetric assay is used to assess the anti-proliferative effects of a compound on cancer cell lines.[1]

Materials:

-

Cancer cell line (e.g., human gingival carcinoma Ca9-22 cells)[1]

-

Complete culture medium (e.g., RPMI-1640 with 5% FBS)[1]

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well flat-bottom plates

-

Microplate reader

Procedure: [1]

-

Cell Seeding: Seed cells into a 96-well plate at a suitable density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: Add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Western Blot Analysis of mTOR Pathway Phosphorylation

This technique is used to determine the effect of the compound on the phosphorylation status of key proteins in the mTOR signaling pathway.

Materials:

-

Treated cell lysates

-

Protein assay reagent (e.g., BCA kit)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-S6K1, anti-S6K1, anti-phospho-4E-BP1, anti-4E-BP1, anti-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Protein Extraction and Quantification: Lyse treated cells and determine the protein concentration of the lysates.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

-

Antibody Incubation: Block the membrane and then incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Visualizations

Signaling Pathway

Caption: Simplified mTORC1 signaling pathway and the inhibitory action of this compound.

Experimental Workflow

Caption: General experimental workflow for the in vitro characterization of this compound.

Conclusion

This compound is a rapamycin analog with demonstrated potent immunosuppressive activity in vitro. The available data, primarily from patent literature, suggests that it is a promising compound for further investigation. The experimental protocols and workflows provided in this guide offer a framework for the comprehensive in vitro characterization of this and other novel rapalogs. Future studies should focus on elucidating its specific inhibitory activity against mTOR, its anti-proliferative effects in a broader range of cancer cell lines, and its potential advantages over existing rapamycin analogs.

References

- 1. Rapamycin inhibits oral cancer cell growth by promoting oxidative stress and suppressing ERK1/2, NF-κB and beta-catenin pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of rapamycin-derived, next generation small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Current development of the second generation of mTOR inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of the Mechanistic Target of Rapamycin (mTOR)–Rapamycin and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US6015815A - Tetrazole-containing rapamycin analogs with shortened half-lives - Google Patents [patents.google.com]

Unveiling the Target of 42-(2-Tetrazolyl)rapamycin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

42-(2-Tetrazolyl)rapamycin has been identified as a pro-agent compound of a rapamycin analog, positioning it within the broader class of molecules that target the mechanistic Target of Rapamycin (mTOR).[1][2][3][4] Rapamycin and its analogs are well-established as specific inhibitors of mTOR, a crucial serine/threonine kinase that governs fundamental cellular processes such as growth, proliferation, and metabolism. This technical guide provides an in-depth overview of the methodologies and rationale behind the target identification and validation of this compound, drawing upon established principles for mTOR inhibitors.

Target Identification: The mTOR Pathway

The primary molecular target of rapamycin analogs is the mTOR protein, which forms two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTORC2. The canonical mechanism of action for rapamycin involves forming a complex with the intracellular protein FKBP12. This FKBP12-rapamycin complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, leading to allosteric inhibition of mTORC1.

Signaling Pathway of mTOR Inhibition

The inhibition of mTORC1 by rapamycin analogs disrupts the phosphorylation of its downstream effectors, namely S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1). This interruption of the signaling cascade ultimately leads to a reduction in protein synthesis and cell cycle arrest.

Target Validation: Experimental Approaches

The validation of mTOR as the target for this compound would involve a series of in vitro and in vivo experiments to demonstrate direct binding and functional inhibition.

Experimental Workflow for Target Validation

A typical workflow for validating the target of a novel rapamycin analog would encompass biochemical assays to confirm direct binding and enzymatic inhibition, followed by cell-based assays to assess the impact on cellular signaling and function. Finally, in vivo studies in relevant disease models would be conducted to confirm efficacy.

Quantitative Data Summary

While specific quantitative data for this compound is not publicly available, the following table outlines the types of data that would be generated during its preclinical evaluation, based on the characterization of other rapamycin analogs.

| Parameter | Description | Expected Outcome for an Active Analog |

| Binding Affinity (Kd) | The equilibrium dissociation constant for the binding of the FKBP12-compound complex to the FRB domain of mTOR. | Low nanomolar (nM) range, indicating tight binding. |

| IC50 (mTOR Kinase Assay) | The half-maximal inhibitory concentration of the compound against mTOR kinase activity. | Low nanomolar (nM) range. |

| Cellular IC50 (Proliferation Assay) | The concentration of the compound that inhibits cell proliferation by 50%. | Dependent on cell line, but typically in the low nanomolar (nM) to micromolar (µM) range. |

| In Vivo Efficacy (Tumor Growth Inhibition) | The percentage of tumor growth inhibition in a xenograft model at a given dose. | Significant tumor growth inhibition compared to vehicle control. |

Detailed Experimental Protocols

The following are representative protocols for key experiments that would be essential for the target identification and validation of this compound.

In Vitro mTOR Kinase Assay

Objective: To determine the direct inhibitory effect of this compound on the kinase activity of mTOR.

Materials:

-

Recombinant human mTOR protein

-

FKBP12 protein

-

ATP

-

Substrate peptide (e.g., a fragment of S6K)

-

This compound

-

Kinase assay buffer

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

Procedure:

-

Prepare a reaction mixture containing the kinase assay buffer, recombinant mTOR, and FKBP12.

-

Add varying concentrations of this compound to the reaction mixture and incubate for a predetermined time to allow for complex formation.

-

Initiate the kinase reaction by adding the substrate peptide and ATP.

-

Allow the reaction to proceed for a specified time at 30°C.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system, which correlates with kinase activity.

-

Calculate the IC50 value by plotting the percentage of mTOR inhibition against the log concentration of the compound.

Cell Proliferation Assay (MTT Assay)

Objective: To assess the anti-proliferative effect of this compound on cancer cell lines.

Materials:

-

Cancer cell line (e.g., MCF-7, PC-3)

-

Cell culture medium and supplements

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO)

-

96-well plates

Procedure:

-

Seed the cancer cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound and a vehicle control.

-

Incubate the cells for 72 hours.

-

Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vivo Xenograft Model

Objective: To evaluate the in vivo anti-tumor efficacy of this compound.

Materials:

-

Immunocompromised mice (e.g., nude mice)

-

Cancer cell line for implantation

-

This compound formulated for in vivo administration

-

Vehicle control

Procedure:

-

Subcutaneously implant cancer cells into the flanks of the mice.

-

Allow the tumors to grow to a palpable size.

-

Randomize the mice into treatment and control groups.

-

Administer this compound or vehicle control to the respective groups according to a predetermined dosing schedule (e.g., daily intraperitoneal injection).

-

Measure tumor volume and body weight regularly throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry for proliferation and apoptosis markers).

-

Calculate the tumor growth inhibition and assess the overall tolerability of the compound.

Conclusion

The target identification and validation of this compound would follow a well-trodden path for rapamycin analogs, with the primary target being the mTOR kinase. A rigorous combination of in vitro biochemical and cell-based assays, along with in vivo efficacy studies, would be required to fully characterize its mechanism of action and therapeutic potential. The information presented in this guide provides a comprehensive framework for the scientific community to understand the necessary steps in the preclinical development of this and similar compounds.

References

Methodological & Application

Application Notes and Protocols: Utilizing 42-(2-Tetrazolyl)rapamycin in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of 42-(2-Tetrazolyl)rapamycin, also known as Temsirolimus (CCI-779), in cell culture experiments. Temsirolimus is a specific inhibitor of the mammalian target of rapamycin (mTOR), a critical serine/threonine kinase that governs cell growth, proliferation, survival, and metabolism.[1][2] This document outlines the mechanism of action, provides detailed protocols for common assays, and presents quantitative data to facilitate experimental design and data interpretation.

Mechanism of Action

Temsirolimus functions by forming a complex with the intracellular protein FKBP-12.[1][3] This complex then binds to and inhibits the mTOR Complex 1 (mTORC1), a key regulator of protein synthesis.[4][5] The inhibition of mTORC1 signaling leads to the dephosphorylation of its downstream effectors, including p70 S6 kinase (p70S6K) and 4E-binding protein 1 (4E-BP1).[5][6] This disruption of the mTOR pathway ultimately results in the suppression of proteins that regulate the cell cycle and angiogenesis, leading to cell cycle arrest, primarily at the G1/S phase, and the induction of autophagy.[1][7][8]

Signaling Pathway

The following diagram illustrates the mTOR signaling pathway and the point of inhibition by Temsirolimus.

Caption: Temsirolimus inhibits mTORC1 signaling.

Data Presentation: Efficacy of Temsirolimus in Vitro

The following tables summarize the effective concentrations and inhibitory effects of Temsirolimus across various cancer cell lines.

Table 1: IC50 Values for Temsirolimus in Different Cancer Cell Lines

| Cell Line | Cancer Type | IC50 | Reference |

| SKBr3 | Breast Cancer | 1.6 nM | |

| BT474 | Breast Cancer | 4.3 nM | |

| Bel-7402 | Liver Cancer | Not specified, effective at µM concentrations | [7] |

| Endometrial Cancer (sensitive lines) | Endometrial Cancer | ~1 nM | [9] |

| T98G | Glioblastoma | 2 nM | [10] |

| U87-MG | Glioblastoma | 1 µM | [10] |

| Canine Pulmonary Carcinoma | Canine Lung Cancer | 11.2 - 34.6 µM | [11] |

Table 2: Effective Concentrations for Specific Cellular Effects

| Cell Line | Effect | Concentration | Incubation Time | Reference |

| Bel-7402 | G1/S Cell Cycle Arrest | 5 µM | 48 hours | [7] |

| Mantle Cell Lymphoma Lines | G0/G1 Cell Cycle Arrest & Autophagy | Dose-dependent | Time-dependent | [8] |

| Cashmere Goat Fetal Fibroblasts | Growth Inhibition & Cell Cycle Arrest | Not specified | Not specified | |

| NIH/3T3 | Inhibition of p70 S6 Kinase Phosphorylation | 10 nM | 1 hour pre-treatment | [6] |

| A549 | Suppression of p-mTOR | Dose-dependent | Not specified | [12] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Viability Assay (MTT Assay)

This protocol is adapted from standard MTT assay procedures to determine the cytotoxic effects of Temsirolimus.[7][13]

Workflow Diagram:

Caption: Workflow for MTT cell viability assay.

Materials:

-

96-well tissue culture plates

-

Cancer cell line of interest

-

Complete culture medium

-

Temsirolimus (stock solution in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Multichannel pipette

-

Plate reader

Procedure:

-

Seed exponentially growing cells into a 96-well plate at a density of 4 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.[7]

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

-

Prepare serial dilutions of Temsirolimus in complete medium from a stock solution.

-

Remove the medium from the wells and add 100 µL of the Temsirolimus dilutions (e.g., 0.1 nM to 100 µM). Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for 48 to 72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.

-

Carefully remove the medium containing MTT.

-

Add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control and determine the IC50 value.

Western Blot Analysis of mTOR Pathway

This protocol outlines the procedure for analyzing the phosphorylation status of key proteins in the mTOR signaling pathway following Temsirolimus treatment.[7][14][15]

Workflow Diagram:

Caption: Western blot experimental workflow.

Materials:

-

6-well tissue culture plates

-

Temsirolimus

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-mTOR, anti-mTOR, anti-p-p70S6K, anti-p70S6K, anti-p-4E-BP1, anti-4E-BP1, anti-p-Akt, anti-Akt, and a loading control like β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with the desired concentrations of Temsirolimus for the specified time.

-

Wash cells with ice-cold PBS and lyse them with lysis buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle shaking.[15]

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Analyze the band intensities to determine the relative protein expression and phosphorylation levels.

Cell Cycle Analysis by Flow Cytometry

This protocol describes how to assess the effect of Temsirolimus on cell cycle distribution using propidium iodide (PI) staining and flow cytometry.[7]

Workflow Diagram:

Caption: Cell cycle analysis workflow.

Materials:

-

6-well tissue culture plates

-

Temsirolimus

-

Phosphate-buffered saline (PBS)

-

70% ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates at a density of 3 x 10⁵ cells per well and incubate for 48 hours.[7]

-

Treat subconfluent cells with Temsirolimus (e.g., 5 µM) for 48 hours.[7]

-

Harvest the cells by trypsinization, and collect both adherent and floating cells.

-

Wash the cells with cold PBS.

-

Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Centrifuge the fixed cells and wash with PBS.

-

Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content of the cells using a flow cytometer.

-